molecular formula C13H19BrO4 B13982793 2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene

2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene

Katalognummer: B13982793
Molekulargewicht: 319.19 g/mol
InChI-Schlüssel: YQHYJYZEIPEIRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene is an organic compound with a complex structure that includes bromine, methoxy, and diethoxyethoxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene typically involves the reaction of 4-bromo-2-methoxyphenol with bromoacetaldehyde diethyl acetal in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the diethoxyethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene depends on the specific application In biological systems, it may interact with cellular components through its functional groups, leading to changes in cellular processes

Eigenschaften

Molekularformel

C13H19BrO4

Molekulargewicht

319.19 g/mol

IUPAC-Name

4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene

InChI

InChI=1S/C13H19BrO4/c1-4-16-13(17-5-2)9-18-12-8-10(14)6-7-11(12)15-3/h6-8,13H,4-5,9H2,1-3H3

InChI-Schlüssel

YQHYJYZEIPEIRL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(COC1=C(C=CC(=C1)Br)OC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.